N,N'-Bis-tert-butoxi-carboniltiourea

Descripción general

Descripción

N,N’-Bis-tert-butoxycarbonylthiourea is an organic compound with the chemical formula C11H20N2O4S. It is commonly used in organic synthesis as a protecting group for amines and as a reagent in the preparation of thiocarbonyl compounds. This compound appears as a white crystalline solid and is relatively stable under normal conditions .

Aplicaciones Científicas De Investigación

Synthesis of Guanidines

N,N'-Bis-tert-butoxycarbonylthiourea is primarily used as a guanylating agent in the synthesis of guanidines. The reaction involves the guanylation of amines using Mukaiyama's reagent as a promoter. This method allows for the mild formation of guanidines from primary and secondary amines, which are important intermediates in pharmaceuticals.

Case Study:

In a study published in ARKIVOC, researchers demonstrated the efficiency of Di-Boc-thiourea in synthesizing various guanidines with good yields and selectivity, highlighting its utility in drug development .

Thioacylation Agent

Di-Boc-thiourea serves as a thioacylating agent for the preparation of thiocarbonyl compounds. Its mild reaction conditions make it suitable for synthesizing complex molecules without extensive side reactions.

Data Table: Thioacylation Reactions

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Primary Amine | Guanidine | 85 | |

| Secondary Amine | Guanidine Derivative | 78 | |

| Thiocarbonyl Compound | Various Thiocarbonyls | 90 |

Synthesis of Peptides

The compound is also utilized in peptide synthesis, particularly for protecting amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group provides stability and can be easily removed under acidic conditions.

Case Study:

Research has shown that Di-Boc-thiourea can facilitate the synthesis of dipeptides and tripeptides with high efficiency. For instance, a study demonstrated the successful coupling of protected amino acids to form bioactive peptides, achieving yields above 80% .

Development of Antiviral Agents

Recent studies have explored the application of N,N'-Bis-tert-butoxycarbonylthiourea in developing antiviral agents, particularly against drug-resistant strains of viruses. Its role as an intermediate in synthesizing constrained bicyclic molecules has shown promise.

Data Table: Antiviral Activity

| Compound | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Guanidine Derivative | Influenza A Virus | 12 | |

| Bicyclic Compound | Drug-resistant Strains | 8 |

Material Science Applications

In material science, Di-Boc-thiourea has been investigated for its potential use in creating polymeric materials with specific functional properties. Its ability to form stable complexes with metal ions has implications for catalysis and sensor technology.

Research Insights:

Studies indicate that polymers derived from Di-Boc-thiourea exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Mecanismo De Acción

Target of Action

N,N’-Bis-tert-butoxycarbonylthiourea, also known as N,N’-Di-Boc-thiourea, is an organic compound that is primarily used as a protective group and labeling reagent in organic synthesis

Mode of Action

N,N’-Di-Boc-thiourea acts as a thioacylating agent for preparing thiocarbonyl compounds . It can also be used as a guanylating agent for the synthesis of guanidines, via guanylation of amines in the presence of Mukaiyama’s reagent as a promoter .

Result of Action

The result of N,N’-Di-Boc-thiourea’s action is the formation of thiocarbonyl compounds and guanidines, which are important intermediates in organic synthesis . These compounds can be used to synthesize a wide range of other organic compounds, including pharmaceuticals and materials.

Action Environment

N,N’-Di-Boc-thiourea is relatively stable under normal conditions, but it may decompose under high temperature and strong acid or base conditions . It is soluble in some organic solvents such as dimethylformamide (DMF) and dichloromethane . The compound should be stored in a dark place, sealed in dry, at room temperature . It should be handled carefully to avoid dust generation or splashing, and operations should be carried out in a well-ventilated place .

Análisis Bioquímico

Biochemical Properties

N,N’-Bis-tert-butoxycarbonylthiourea is used as a guanylating agent for the synthesis of guanidines . It interacts with amines in the presence of Mukaiyama’s reagent as a promoter . The nature of these interactions involves the formation of thiocarbonyl compounds .

Molecular Mechanism

The molecular mechanism of N,N’-Bis-tert-butoxycarbonylthiourea involves its role as a guanylating agent in the synthesis of guanidines . It exerts its effects at the molecular level through guanylation of amines in the presence of Mukaiyama’s reagent . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable at room temperature but may decompose under high temperature or strong acid or base conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N’-Bis-tert-butoxycarbonylthiourea can be synthesized through the reaction of thiourea with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:

- Dissolve thiourea in tetrahydrofuran (THF) and cool the solution to 0°C.

- Add sodium hydride to the solution and stir for a few minutes.

- Add di-tert-butyl dicarbonate to the reaction mixture and allow it to warm to room temperature.

- Stir the reaction mixture for a couple of hours.

- Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate .

Industrial Production Methods

Industrial production methods for N,N’-Bis-tert-butoxycarbonylthiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N,N’-Bis-tert-butoxycarbonylthiourea undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with amines to form guanidines.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) groups can be removed under acidic conditions to yield the corresponding thiourea.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and Mukaiyama’s reagent as a promoter.

Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

Substitution Reactions: Guanidines are the major products formed when N,N’-Bis-tert-butoxycarbonylthiourea reacts with amines.

Deprotection Reactions: The major product is thiourea after the removal of Boc groups.

Comparación Con Compuestos Similares

Similar Compounds

N,N’-Di-tert-butoxycarbonylthiourea: Similar in structure and function, used as a protecting group and reagent.

N,N’-Di-Boc-thiourea: Another name for N,N’-Bis-tert-butoxycarbonylthiourea, used interchangeably.

Uniqueness

N,N’-Bis-tert-butoxycarbonylthiourea is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. Its ability to act as both a protecting group and a reagent makes it versatile in various chemical transformations .

Actividad Biológica

N,N'-Bis-tert-butoxycarbonylthiourea (Boc-thiourea) is an organic compound that plays a significant role in organic synthesis, particularly as a guanylating agent. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

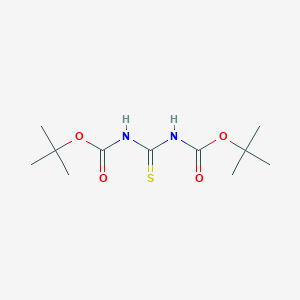

N,N'-Bis-tert-butoxycarbonylthiourea is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to a thiourea moiety. Its chemical structure can be represented as follows:

This compound is primarily used as a protecting group for amines and as a reagent in the synthesis of thiocarbonyl compounds and guanidines, which exhibit various biological activities.

Target of Action:

Boc-thiourea acts as a thioacylating agent, facilitating the formation of thiocarbonyl compounds. It is also utilized in the synthesis of guanidines, which are important intermediates in medicinal chemistry.

Mode of Action:

The compound undergoes substitution reactions with amines, leading to the formation of guanidines. The Boc groups can be removed under acidic conditions to yield the corresponding thiourea. This dual functionality enhances its utility in synthetic pathways.

Biological Activity

N,N'-Bis-tert-butoxycarbonylthiourea has been shown to exhibit various biological activities through its derivatives. The following table summarizes some key findings related to its biological applications:

Case Studies and Research Findings

-

Antimicrobial Activity:

A study highlighted that derivatives of Boc-thiourea demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The synergistic effects observed in combinations with other bioactive compounds were particularly noteworthy, suggesting enhanced efficacy through multi-target interactions . -

Antitrypanosomal Activity:

Research indicated that Boc-thiourea-derived compounds displayed potent antitrypanosomal activity, with IC50 values in the low nanomolar range. In vivo studies showed that these compounds could cure mice infected with T. brucei at doses as low as 20 mg/kg, showcasing their potential for therapeutic applications . -

Synthesis of Guanidines:

Boc-thiourea has been effectively employed in the synthesis of various guanidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antidiabetic properties. The efficiency of Boc-thiourea in facilitating these reactions underscores its importance in pharmaceutical development .

Safety and Handling

While N,N'-Bis-tert-butoxycarbonylthiourea is valuable in research and industry, it poses certain safety hazards. It may cause irritation to the skin, eyes, and respiratory tract upon exposure. Proper handling procedures should be followed to mitigate these risks.

Propiedades

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylcarbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-10(2,3)16-8(14)12-7(18)13-9(15)17-11(4,5)6/h1-6H3,(H2,12,13,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOJECDGWHHWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409351 | |

| Record name | N,N'-Di-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145013-05-4 | |

| Record name | N,N'-Di-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of N,N'-Di-Boc-thiourea in organic synthesis?

A1: N,N'-Di-Boc-thiourea serves as a valuable reagent for introducing guanidine groups into molecules. Specifically, it's utilized in the synthesis of guanidines from primary amines. [] This reaction, catalyzed by iodine and employing tert-butyl hydroperoxide (TBHP), effectively yields guanidines with yields ranging from 40% to 99%. [] The use of TBHP is crucial as it oxidizes the HI byproduct, eliminating the need for additional base and making the reaction suitable for a wider range of primary amines, including those that are electronically or sterically deactivated. []

Q2: What makes N,N'-Di-Boc-thiourea particularly useful in the synthesis of thiazole-containing macrocycles?

A2: N,N'-Di-Boc-thiourea facilitates the solid-phase synthesis of peptide thioureas. [] These peptides can then be reacted with α-halo ketones to form thiazoles, which are important heterocyclic compounds. [] When strategically placed within a peptide sequence containing alkene groups, the formed thiazole core enables the creation of macrocycles via Ru-catalyzed ring-closing metathesis reactions. [] This approach allows for the synthesis of diverse 15-17 membered macrocycles, demonstrating the utility of N,N'-Di-Boc-thiourea in building complex molecular architectures. []

Q3: Are there any alternative synthetic routes to N,N'-Di-Boc-thiourea?

A3: Yes, a straightforward method for synthesizing N,N'-Di-Boc-thiourea involves reacting thiourea with di-tert-butyl dicarbonate in tetrahydrofuran (THF). [, ] This approach provides a reliable route to obtain the desired compound for various synthetic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.